Zidovudine monophosphate

Übersicht

Beschreibung

Zidovudine monophosphate is a nucleoside analog reverse transcriptase inhibitor (NRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is a phosphorylated derivative of zidovudine, which was the first antiretroviral medication approved for the treatment of HIV/AIDS. This compound is known for its ability to inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Zidovudinmonophosphat erfolgt typischerweise durch Phosphorylierung von Zidovudin. Eine übliche Methode beinhaltet die Verwendung von Thymidin als Ausgangsmaterial, das eine Reihe von Reaktionen durchläuft, um die Azidogruppe und anschließend die Phosphatgruppe einzuführen. Der Prozess beinhaltet:

- Das Mesylat wird dann mit Lithiumazid in Dimethylformamid umgesetzt, um die Azidogruppe einzuführen.

- Der letzte Schritt beinhaltet die Phosphorylierung des Azid-Zwischenprodukts mit Phosphorylierungsmitteln wie Phosphorylchlorid in Gegenwart einer Base .

Thymidin: wird mit Thionylchlorid in N-Methylpyrrolidon bei niedrigen Temperaturen (5-10 °C) behandelt, um ein Mesylat-Zwischenprodukt zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Zidovudinmonophosphat folgt ähnlichen synthetischen Routen, aber in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) und Umkristallisation eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zidovudinmonophosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Phosphorylierung: Umsetzung zu Diphosphat- und Triphosphatderivaten durch zelluläre Kinasen.

Hydrolyse: Abbau der Phosphatesterbindung unter sauren oder enzymatischen Bedingungen.

Oxidation und Reduktion: Mögliche Redoxreaktionen mit Beteiligung der Azidogruppe.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Thymidylatkinase und Nukleosiddiphosphatkinase sind häufige Enzyme, die am Phosphorylierungsprozess beteiligt sind.

Hydrolyse: Saure oder enzymatische Bedingungen erleichtern die Hydrolyse der Phosphatesterbindung.

Hauptprodukte:

Zidovudin-Diphosphat: Bildet sich durch die Wirkung von Thymidylatkinase.

Zidovudin-Triphosphat: Bildet sich durch die Wirkung von Nukleosiddiphosphatkinase.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Zidovudine monophosphate exhibits a broad spectrum of antiviral activity against various retroviruses:

- HIV : It has been shown to be effective against multiple strains of HIV, demonstrating significant reductions in viral load when administered promptly after exposure .

- Other Retroviruses : Efficacy has also been noted against Rauscher murine leukemia virus and feline leukemia virus in animal models .

Combination Therapies

Research has focused on combining AZTMP with other antiviral agents to enhance efficacy:

- Hybrid Compounds : Studies have explored AZTMP-based hybrids that target multiple pathways in viral replication, showing improved anti-HIV activity compared to single agents .

- Prodrugs : Investigations into prodrugs incorporating AZTMP have demonstrated enhanced stability and bioavailability, making them potential candidates for clinical use .

Pregnancy and Vertical Transmission

AZTMP has been studied for its role in reducing vertical transmission of HIV from mother to child during pregnancy. Administering zidovudine during pregnancy significantly lowers the risk of transmission, highlighting its importance in maternal health strategies .

Efficacy in Clinical Settings

Several clinical studies have reported on the effectiveness of zidovudine and its monophosphate form:

- Study on Pregnant Women : A study indicated that zidovudine therapy during pregnancy reduced HIV transmission rates to infants significantly .

- In Vitro Studies : Research demonstrated that AZTMP showed comparable efficacy to other nucleoside analogs in inhibiting HIV replication in vitro, suggesting its potential as a viable therapeutic option .

Data Tables

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.6 | Effective against HIV-1 |

| Tenofovir | 1.2 | Standard comparator |

| Hybrid Compound | 0.9 | Enhanced activity observed |

Wirkmechanismus

The mechanism of action of zidovudine monophosphate involves its conversion to the active triphosphate form within the host cell. Zidovudine triphosphate competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

- Lamivudine Monophosphate

- Stavudine Monophosphate

- Didanosine Monophosphate

Comparison:

- Zidovudine Monophosphate vs. Lamivudine Monophosphate: Both are NRTIs, but this compound has a higher affinity for the reverse transcriptase enzyme and is more effective in preventing mother-to-child transmission of HIV.

- This compound vs. Stavudine Monophosphate: this compound is less toxic to the mitochondria compared to stavudine monophosphate, making it a safer option for long-term therapy.

- This compound vs. Didanosine Monophosphate: this compound has a different resistance profile and is often used in combination with didanosine monophosphate to enhance therapeutic efficacy .

Biologische Aktivität

Zidovudine monophosphate (Zidovudine-MP or AZTMP) is an important active metabolite of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound is phosphorylated within the cell to its active triphosphate form (AZT-TP), which competes with thymidine triphosphate for incorporation into viral DNA during reverse transcription. The incorporation of AZT-TP leads to chain termination, effectively halting viral replication. The specific mechanisms include:

- Chain Termination : AZTMP acts as a substrate for HIV reverse transcriptase, leading to premature termination of the growing viral DNA strand.

- Competitive Inhibition : AZT-TP competes with natural substrates, thereby inhibiting the enzyme's activity.

The phosphorylation pathway involves several key enzymes:

- Thymidine Kinase : Converts AZT to AZTMP.

- Thymidylate Kinase : Further phosphorylates AZTMP to AZT-DP and then to AZT-TP, the active form responsible for antiviral activity .

Pharmacokinetics

The pharmacokinetics of zidovudine and its metabolites have been studied extensively. In a study involving HIV-infected pregnant women, the concentrations of this compound and triphosphate were measured in both maternal and cord blood:

| Compound | Maternal Concentration (fmol/10^6 cells) | Cord Blood Concentration (fmol/10^6 cells) |

|---|---|---|

| This compound | 1556 | 1464 |

| Zidovudine Triphosphate | 67 | 70 |

These results indicate that zidovudine is effectively phosphorylated in vivo, contributing to its antiviral efficacy and explaining its success in reducing vertical transmission of HIV .

Clinical Efficacy

This compound has demonstrated significant antiviral activity against HIV. Clinical studies have shown that early initiation of zidovudine therapy can lead to complete resolution of infections in animal models. In humans, zidovudine has been effective in reducing the risk of mother-to-child transmission of HIV when administered during pregnancy .

Case Studies

- Vertical Transmission Reduction : A clinical trial involving 28 pregnant women showed that higher levels of intracellular zidovudine triphosphate correlated with lower maternal clearance rates and effective prevention of vertical transmission .

- Resistance Development : Long-term use of zidovudine has been associated with the development of resistance mutations in HIV. Studies have identified mutations such as A360V that enhance the excision activity of reverse transcriptase, allowing the virus to evade the effects of AZTMP .

Adverse Effects

While zidovudine is effective, it can induce side effects such as anemia due to its impact on bone marrow function. Monitoring for hematological toxicity is essential during treatment .

Eigenschaften

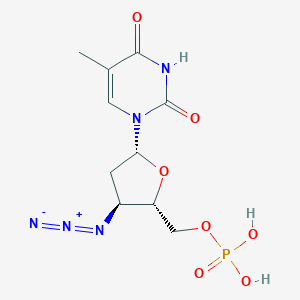

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFWQOKDSPDILA-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183855 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-85-2 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.